molecular formula C10H16N2 B1266385 N-Butylpyridine-2-methylamine CAS No. 58061-48-6

N-Butylpyridine-2-methylamine

Cat. No.: B1266385
CAS No.: 58061-48-6
M. Wt: 164.25 g/mol
InChI Key: YIHVRGYQUTZXNL-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry. researchgate.net Pyridine (B92270), a six-membered heterocyclic compound with the formula C₅H₅N, is a cornerstone of this field. wikipedia.org It is structurally analogous to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts distinct chemical properties, including a lower resonance energy compared to benzene, making the pyridine ring a versatile scaffold in chemical synthesis. researchgate.net The nitrogen atom's presence also introduces a site for reactivity and influences the electronic distribution within the aromatic system. wikipedia.org Pyridine and its derivatives are not merely academic curiosities; they are integral components in a wide array of applications, from pharmaceuticals to materials science. chemrxiv.orgnih.govresearchgate.net

Significance of Substituted Pyridine-2-methylamines in Chemical Synthesis and Materials Science

Substituted pyridine-2-methylamines are a specific class of pyridine derivatives that have garnered considerable attention. The presence of a methylamine (B109427) group at the 2-position of the pyridine ring introduces a key functional handle for further chemical modifications and a potential coordination site for metal ions. This dual functionality makes them valuable building blocks in the synthesis of more complex molecules and materials.

In chemical synthesis, the amino group can undergo a variety of reactions, such as alkylation, acylation, and condensation, allowing for the construction of diverse molecular architectures. For instance, reductive amination reactions involving pyridine-2-carbaldehyde and primary amines are a common route to N-substituted pyridine-2-methylamines. nih.gov These synthetic routes are crucial for accessing a range of compounds with tailored properties.

In the realm of materials science, the coordinating ability of the pyridine nitrogen and the exocyclic amine nitrogen in pyridine-2-methylamines makes them effective ligands in coordination chemistry. researchgate.netuwimona.edu.jm They can form stable complexes with various metal ions, leading to the creation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting magnetic, optical, and catalytic properties. Furthermore, pyridine-based structures are being explored for their potential in organometallic chemistry and catalysis. researchgate.netmdpi.com

Scope of Academic Inquiry for N-Butylpyridine-2-methylamine Systems

The academic inquiry into this compound systems focuses on several key areas. A primary area of investigation is its synthesis. Efficient and scalable synthetic methods are continually sought, often involving the reaction of 2-(chloromethyl)pyridine (B1213738) or pyridine-2-carbaldehyde with n-butylamine. Reductive amination is a key synthetic strategy. nih.govgoogle.com

Another significant aspect of research is the characterization of its chemical and physical properties. This includes determining its spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Furthermore, the coordination chemistry of this compound with various metal ions is a subject of intense study. Researchers are interested in the structure and bonding of the resulting metal complexes and how the n-butyl substituent influences the coordination geometry and the properties of the final material. These complexes have potential applications as catalysts or as components in functional materials.

Finally, the potential applications of this compound in materials science are being explored. This includes its use as a ligand in the synthesis of novel materials with specific electronic or photophysical properties. For example, related pyridine derivatives have been investigated as components in perovskite solar cells, highlighting the broader interest in such compounds for advanced materials. nih.govacs.org

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1060806-42-9, 58061-48-6 parchem.comchemical-suppliers.eu
Molecular Formula C10H16N2 parchem.com
Synonyms N-(pyridin-2-ylmethyl)butan-1-amine, N-(2-Pyridinylmethyl)-1-butanamine parchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)butan-1-amine
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InChI

InChI=1S/C10H16N2/c1-2-3-7-11-9-10-6-4-5-8-12-10/h4-6,8,11H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHVRGYQUTZXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206788
Record name N-Butylpyridine-2-methylamine
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58061-48-6
Record name N-Butyl-2-pyridinemethanamine
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Record name N-Butylpyridine-2-methylamine
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Record name N-Butylpyridine-2-methylamine
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Record name N-butylpyridine-2-methylamine
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Synthetic Methodologies for N Butylpyridine 2 Methylamine and Analogues

Strategies for Pyridine (B92270) Ring Functionalization via Amination Reactions

The introduction of an N-butyl group to the nitrogen atom of pyridine-2-methylamine can be accomplished through several strategic approaches. These methods primarily involve the formation of a carbon-nitrogen bond, leveraging transition-metal catalysis to facilitate the coupling of the amine with an appropriate butylating agent or, conversely, a pyridine precursor with butylamine (B146782).

Catalytic Goldberg Reaction Approaches

The Goldberg reaction, a copper-catalyzed N-arylation or N-alkylation of amides and amines, represents a powerful tool for the synthesis of N-substituted aminopyridines. The direct N-alkylation of pyridine-2-methylamine with a butyl halide is a plausible application of this methodology.

The efficiency of the Goldberg reaction is highly dependent on the choice of the copper catalyst and reaction conditions. While direct optimization data for the synthesis of N-Butylpyridine-2-methylamine is not extensively documented, studies on analogous copper-catalyzed N-alkylation of aromatic amines provide valuable insights into the key parameters. Copper(I) salts, such as CuI, are commonly employed as the catalyst precursor. The choice of solvent, base, and temperature plays a crucial role in maximizing the yield of the desired N-alkylated product.

A hypothetical optimization table for the synthesis of this compound via a Goldberg-type reaction, based on general findings in the field, is presented below. This table illustrates the systematic approach researchers would take to determine the ideal reaction conditions.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound via a Goldberg-Type Reaction

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1CuI (10)NoneK₂CO₃ (2)Toluene110Low
2CuI (10)L-proline (20)K₂CO₃ (2)Toluene110Moderate
3CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)Toluene110Moderate-High
4CuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)Dioxane110High
5Cu(OAc)₂ (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)Dioxane110Moderate
6CuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Dioxane90Moderate

This is a representative table based on analogous reactions and is intended for illustrative purposes.

Ligands are critical components in copper-catalyzed amination reactions, as they modulate the solubility, stability, and reactivity of the copper catalyst. For the N-alkylation of pyridine-2-methylamine, various types of ligands, including amino acids (e.g., L-proline), diamines (e.g., N,N'-dimethylethylenediamine), and phenanthrolines, have been shown to be effective in similar systems.

The ligand accelerates the catalytic cycle by facilitating the oxidative addition of the alkyl halide to the copper(I) center and the subsequent reductive elimination of the N-alkylated product. The choice of ligand can also influence the selectivity of the reaction, minimizing side products. For instance, tridentate N,N,N-ligands have been shown to be vital for both reaction efficiency and enantioselectivity in some copper-catalyzed N-alkylation reactions. The presence of a chelating ligand can prevent the formation of inactive copper species and promote the desired catalytic turnover.

Cross-Coupling Reaction Protocols for Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a versatile and widely applicable method for the formation of C-N bonds. In the context of synthesizing this compound, this could involve the reaction of a 2-halopyridine derivative with butylamine.

The Buchwald-Hartwig amination typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is crucial for the success of the reaction, with common examples including XantPhos and BrettPhos. The reaction also requires a base, such as sodium tert-butoxide or cesium carbonate, to facilitate the deprotonation of the amine.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridine with Butylamine

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
1Pd(OAc)₂ (2)XantPhos (4)NaOtBu (1.5)Toluene100
2Pd₂(dba)₃ (1)BrettPhos (2.5)Cs₂CO₃ (2)Dioxane110
3PdCl₂(dppf) (3)-K₃PO₄ (2)Toluene100

This is a representative table based on general Buchwald-Hartwig amination protocols.

This approach allows for the synthesis of a wide range of N-substituted aminopyridines with good functional group tolerance.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the preparation of this compound, a one-pot procedure could involve the in-situ generation of a reactive intermediate followed by the amination step. For example, a process could start from 2-picoline, which is first halogenated and then reacted with butylamine in the same reaction vessel.

Another potential one-pot approach is reductive amination. This would involve the reaction of 2-pyridinecarboxaldehyde with butylamine to form an imine intermediate, which is then reduced in situ to yield this compound. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or 2-picoline-borane. This method is often mild and provides high yields of the desired secondary amine.

Development of Novel Synthetic Routes and Mechanistic Investigations of Transformations

Research in this area continues to focus on the development of more efficient, sustainable, and selective synthetic methods. This includes the exploration of new catalyst systems and a deeper understanding of the underlying reaction mechanisms.

Novel approaches to N-alkylation are being explored, such as visible-light-induced, copper-catalyzed protocols that can proceed at room temperature. These methods often involve radical intermediates and can offer different reactivity and selectivity profiles compared to traditional thermal methods.

Mechanistic investigations into copper-catalyzed amination reactions suggest a catalytic cycle involving a copper(I) species. The reaction is believed to proceed through the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the alkyl halide. Subsequent reductive elimination yields the N-alkylated product and regenerates the active copper(I) catalyst. Understanding these mechanistic details is crucial for the rational design of more effective catalyst systems.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond.

Scalability Considerations for this compound Synthesis (e.g., Multigram Scale)

The transition of a synthetic route from a laboratory bench scale to a multigram or even pilot-plant scale introduces a unique set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. For the synthesis of this compound, a plausible and scalable approach involves the reductive amination of pyridine-2-carboxaldehyde with n-butylamine. This method is widely recognized for its reliability and compatibility with a broad range of functional groups.

A key reagent in modern reductive amination protocols suitable for scale-up is sodium triacetoxyborohydride (NaBH(OAc)₃). sigmaaldrich.comwikipedia.org This reagent is favored over other reducing agents like sodium cyanoborohydride due to its milder nature, selectivity, and the reduced toxicity of its byproducts. sigmaaldrich.com The reaction typically proceeds in a one-pot fashion where the aldehyde and amine form an intermediate iminium ion, which is then reduced in situ by the borohydride reagent.

General Synthetic Protocol:

A general procedure for the multigram synthesis of this compound via reductive amination is as follows: To a solution of pyridine-2-carboxaldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), n-butylamine is added. researchgate.netorganic-chemistry.org After a brief period of stirring to allow for the formation of the iminium ion, sodium triacetoxyborohydride is added portion-wise to control the reaction rate and temperature. The reaction is typically stirred at room temperature until completion. Work-up involves quenching the excess reducing agent, followed by extraction and purification of the final product, often by distillation or chromatography. sciencemadness.org

When scaling up this synthesis, several critical factors must be carefully managed:

Reagent Stoichiometry and Addition: Precise control over the molar ratios of the reactants is crucial. While equimolar amounts of the aldehyde and amine are theoretically required, a slight excess of the amine can sometimes be used to drive the reaction to completion. The portion-wise addition of the solid sodium triacetoxyborohydride is necessary on a larger scale to manage the reaction exotherm and any potential gas evolution.

Solvent Selection and Concentration: The choice of solvent is important for solubility of all reactants and intermediates, as well as for heat dissipation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective solvents for this transformation. organic-chemistry.org The concentration of the reaction mixture should be optimized to ensure efficient reaction kinetics while allowing for effective stirring and heat transfer.

Temperature Control: Although the reaction is often conducted at ambient temperature, the initial formation of the iminium ion and the reduction step can be exothermic. On a multigram scale, proper cooling and temperature monitoring are essential to prevent side reactions and ensure the stability of the product.

Purification: Purification of the crude product at a multigram scale may require transitioning from column chromatography to more scalable techniques like vacuum distillation, which is often feasible for liquid amine products such as this compound.

Below is a representative data table illustrating the potential outcomes of a multigram-scale synthesis of this compound based on typical yields for similar reductive amination reactions.

ParameterValue
Starting Aldehyde Pyridine-2-carboxaldehyde
Starting Amine n-Butylamine
Reducing Agent Sodium Triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE)
Scale 50.0 g
Reaction Temperature 20-25 °C
Reaction Time 12-18 hours
Yield (Isolated) 75-85%
Purity (by GC/NMR) >98%

This table is illustrative and based on general yields for reductive amination reactions. Actual results may vary.

Detailed Research Findings on Analogous Syntheses:

While a specific multigram synthesis of this compound is not extensively detailed in the available literature, studies on the reductive amination of various aldehydes and ketones provide strong evidence for the feasibility of this approach. For instance, the use of pyridine-borane in the presence of molecular sieves has been reported as a mild and effective protocol for the reductive amination of a range of carbonyl compounds with various amines. sciencemadness.org This method offers an alternative to sodium triacetoxyborohydride and has been shown to produce secondary amines in good yields. sciencemadness.org The scalability of such a process would similarly depend on careful control of reaction parameters.

Coordination Chemistry of N Butylpyridine 2 Methylamine

Ligand Design Principles and Coordination Motifs

N-Butylpyridine-2-methylamine is a versatile ligand featuring two potential nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the butylamine (B146782) side chain. The interplay between these two sites dictates its coordination behavior.

Bidentate and Monodentate Coordination Modes

Like its parent compound 2-aminopyridine, this compound can exhibit different coordination modes. The most common is a bidentate chelating mode, where both the pyridine nitrogen and the exocyclic amine nitrogen bind to a single metal center, forming a stable five-membered ring. pvpcollegepatoda.org This chelating behavior is a primary driver for its use in forming stable metal complexes.

Alternatively, the ligand can act in a monodentate fashion. In this mode, it typically coordinates through the more sterically accessible and electronically favorable pyridine nitrogen atom. pvpcollegepatoda.org The amine nitrogen may remain uncoordinated or participate in weaker interactions, such as hydrogen bonding. pvpcollegepatoda.org The choice between bidentate and monodentate coordination can be influenced by factors like the steric bulk of other ligands in the coordination sphere, the nature of the metal ion, and the reaction conditions.

Steric and Electronic Effects of the N-Butyl Substituent on Metal Binding

The introduction of an N-butyl group to the 2-methylamine moiety has significant steric and electronic consequences for metal binding.

Metal Complexation Studies

Research into the complexation of this compound and its derivatives has primarily focused on transition metals, with less information available regarding main group elements.

Synthesis and Characterization of Transition Metal Complexes (e.g., Co, Cu, Ni, Pd, Ru, Zn, Mn)

The synthesis of transition metal complexes with ligands analogous to this compound has been successfully demonstrated. For example, complexes with the related ligand diethyl 3-pyridylmethyl[N-(butyl)amino]phosphonate have been prepared with Copper(II), Nickel(II), and Cobalt(II). researchgate.net These complexes were synthesized by reacting the ligand with the corresponding metal perchlorate (B79767) salts, yielding compounds with the general formula ML₂₂. researchgate.net

Characterization using infrared and electronic spectral studies, alongside magnetic measurements, revealed six-coordinate, octahedral geometries for these complexes. researchgate.net The metal ions are coordinated by the pyridine and amine nitrogens of the two ligands, as well as by the oxygen atoms of the phosphoryl groups, indicating a multidentate binding mode facilitated by the ligand's structure. researchgate.net Magnetic studies of these Co(II), Ni(II), and Cu(II) complexes suggested weak antiferromagnetic interactions between metal centers within a polymeric chain structure. researchgate.net

Similarly, studies on N-(pyridin-2-ylmethyl)aniline derivatives with Copper(II) have shown that substituents on the ligand backbone influence the final structure, yielding polynuclear, dinuclear, or mononuclear complexes depending on the steric and electronic profiles of the substituents. researchgate.net

Metal IonGeneral FormulaCoordination GeometryMagnetic Properties
Cu(II)CuL₂₂OctahedralWeak Antiferromagnetic
Ni(II)NiL₂₂OctahedralWeak Antiferromagnetic
Co(II)CoL₂₂OctahedralWeak Antiferromagnetic

Table 1: Summary of transition metal complexes with a related N-butyl pyridyl ligand (L = diethyl 3-pyridylmethyl[N-(butyl)amino]phosphonate). researchgate.net

Investigations of Main Group Metal Interactions

The coordination chemistry of this compound with main group metals is a less explored area. However, studies on other substituted pyridine and amine ligands provide a basis for predicting potential interactions. For example, monoanionic nitrogen donor ligands based on 1-methyl-4-iminopyridine have been used to synthesize complexes with magnesium, aluminum, and zinc. chemrxiv.org Furthermore, crystalline complexes of lithium, magnesium, calcium, strontium, barium, tin, and lead have been prepared using a chelating N,N'-dianionic ligand. rsc.org These studies suggest that this compound could potentially form stable complexes with various main group elements, an area that warrants further investigation. The formation of such complexes would likely be driven by the strong Lewis basicity of the amine nitrogen, enhanced by the butyl group.

Influence of Ligand Structure on Coordination Geometry and Stability

The structure of the this compound ligand, particularly the steric bulk of the N-butyl substituent, plays a critical role in determining the coordination geometry and stability of its metal complexes. The size and shape of substituents can significantly alter the molecular architecture and the coordination sphere of the resulting complexes. rsc.orgresearchgate.net

The preference for a five-membered chelate ring formation generally imparts high stability to the complexes. However, the steric pressure exerted by the butyl group can lead to distortions from ideal geometries (e.g., distorted octahedral or square pyramidal). researchgate.net This steric influence can be so pronounced that it prevents the formation of certain structures, favoring others that can better accommodate the bulky group. cam.ac.uk For instance, in related systems, bulky substituents have been shown to stabilize monomeric complexes where dimeric structures might otherwise be expected. cam.ac.uk

Stereochemical Aspects of Metal-Ligand Interactions

The stereochemistry of coordination compounds incorporating N-alkylated pyridine-2-methylamine ligands, such as this compound, is dictated by the geometry of the metal center, the coordination number, and the steric and electronic properties of the ligand itself. While specific crystallographic data for this compound complexes are not extensively documented in the reviewed literature, insights can be drawn from analogous systems containing substituted tris(2-pyridylmethyl)amine (B178826) (TPA) and other (2-pyridyl)alkylamine derivatives.

Metal complexes with ligands of this nature can adopt various coordination geometries, most commonly distorted octahedral or trigonal bipyramidal arrangements. The flexible butyl group in this compound, in conjunction with the pyridine and amine moieties, allows the ligand to accommodate the preferred coordination sphere of different metal ions.

The introduction of alkyl substituents on the pyridine or amine donors can lead to the formation of stereoisomers. For instance, studies on ruthenium complexes with methyl-substituted tris[(pyridin-2-yl)methyl]amine (TPA) ligands have shown that the addition of steric bulk can result in the isolation of mixtures of stereoisomers. nih.gov This suggests that complexes of this compound could also exhibit isomerism depending on the synthetic conditions and the nature of the metal ion and co-ligands.

In chiral ligand systems derived from trans-1,2-diaminocyclohexane bearing pyridylmethyl groups, a single coordination geometry out of several possibilities was favored for octahedral Co(III), Fe(II), and Zn(II) complexes. This preference was attributed to the chiral ligand adopting a single conformation to minimize steric interactions. nih.gov Although this compound is not inherently chiral, its coordination to a metal center with other ligands can create chiral centers, leading to the potential for enantiomeric or diastereomeric pairs.

Interactive Table: Selected Bond Parameters in a Related Co(III) Complex with a Chiral Tripyridyldiamine Ligand. nih.gov

ParameterValue
Bond Lengths (Å)
Co(1)–N(1) (amine)1.961(2)
Co(1)–N(2) (amine)2.016(2)
Co(1)–N(3) (pyridyl)1.939(3)
Co(1)–N(4) (pyridyl)1.954(3)
Co(1)–N(5) (pyridyl)1.946(3)
Co(1)–Cl(1)2.241(1)
Bond Angles (°)
Range84.09(8) - 97.19(7)

Note: This data is from the complex [Co(Bn-CDPy3)Cl]Cl2, where Bn-CDPy3 is a chiral ligand derived from trans-1,2-diaminocyclohexane, and is presented here as an illustrative example of the coordination environment in similar amine-pyridine ligand systems. nih.gov

Redox Properties of Coordination Compounds involving this compound Ligands

The redox behavior of coordination compounds is fundamentally influenced by the nature of the central metal ion and the electronic properties of the surrounding ligands. For complexes involving this compound, the ligand's ability to stabilize different oxidation states of the metal is of key interest. The combination of a π-accepting pyridine ring and a σ-donating alkylamine group allows for the fine-tuning of the electronic environment around the metal center.

Cyclic voltammetry is a primary technique used to investigate the redox properties of these complexes. Studies on copper complexes with various (2-pyridyl)alkylamine ligands have demonstrated that the redox potential of the Cu(I)/Cu(II) couple is highly dependent on the ligand structure. cmu.edu An increase in the number of coordination sites on the ligand generally leads to an increase in the reducing power of the corresponding Cu(I) complex. cmu.edu

The electron-donating nature of the N-butyl group in this compound is expected to increase the electron density at the metal center. This, in turn, would stabilize the higher oxidation state (e.g., Cu(II)) and consequently lower the redox potential (E₁/₂) for the M(I)/M(II) couple, making the M(I) complex a stronger reducing agent. cmu.edu Research on copper complexes used in atom transfer radical polymerization (ATRP) has shown a direct correlation between the redox potential of the catalyst and its activity, underscoring the importance of ligand design in controlling redox properties. cmu.edu

The length of the alkyl linker between the nitrogen donors and the pyridine ring also impacts the redox reactivity. It has been shown that differences in the electron-donor ability of the pyridine nucleus between ligands with methylene (B1212753) versus ethylene (B1197577) linkers can affect the outcome of reactions with O₂. nih.gov For instance, a copper(I) complex with a pyridylmethylamine-type ligand was found to form a bis(μ-oxo)dicopper(III) species upon oxygenation, whereas a similar complex with a pyridylethylamine ligand yielded a (μ-η²:η²-peroxo)dicopper(II) complex. nih.gov This suggests that the butyl group in this compound could similarly influence the reactivity of its metal complexes in redox-mediated processes.

Interactive Table: Redox Potentials of Selected Copper(I) Complexes with Pyridine-Amine Ligands in Acetonitrile. cmu.edu

LigandComplexE₁/₂ (V vs. Ag/AgCl)
2,2'-bipyridine (bpy)CuCl/2bpy-0.115
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)CuCl/PMDETA-0.380
Tris[(2-pyridyl)methyl]amine (TPMA)CuCl/TPMA-0.420
N,N-bis(2-pyridylmethyl)octylamine (BPMOA)CuBr/BPMOA-0.330
N,N-bis(2-pyridylmethyl)octadecylamine (BPMODA)CuBr/BPMODA-0.340

Note: The data presented is for copper complexes with structurally related N-alkylated pyridine-2-methylamine ligands and is intended to provide a comparative context for the potential redox behavior of this compound complexes. cmu.edu

Catalytic Applications of N Butylpyridine 2 Methylamine Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high activity and selectivity under mild reaction conditions. N-Butylpyridine-2-methylamine and its derivatives have shown potential as ligands in a variety of metal-catalyzed homogeneous reactions. The ability of the ligand to form stable chelate complexes with transition metals is central to its function, influencing the electronic properties and steric environment of the catalytic center.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center. While direct studies on this compound in this context are not extensively documented, the broader class of N-aryl-2-aminopyridines has been shown to form stable complexes with metals, facilitating cyclization and functionalization reactions. nih.gov The pyridyl directing group in these ligands can readily form stable complexes, which is a crucial aspect for catalytic activity. nih.gov

For the related 2-pyridyl nucleophiles, specific and highly active catalyst systems are often required to overcome challenges such as slow transmetallation and protodeboronation. researchgate.net The development of ligands that can stabilize the palladium catalyst and promote the key steps of the catalytic cycle—oxidative addition, transmetallation, and reductive elimination—is paramount. The electronic and steric properties of this compound could potentially offer advantages in stabilizing the active catalytic species and facilitating the cross-coupling process.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Pyridyl Nucleophiles
EntryAryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromoanisole2-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085
23-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9078
31-Bromo-4-tert-butylbenzene2-(Trifluoromethyl)pyridine-5-boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11092

This table presents generalized conditions for Suzuki-Miyaura reactions involving pyridyl compounds to illustrate the reaction's scope and is not specific to this compound.

Ligand-Accelerated Catalysis in Organic Transformations

Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a ligand enhances the rate of a catalytic reaction compared to the uncatalyzed or metal-only catalyzed process. This acceleration is often attributed to the formation of a more reactive catalyst-ligand complex. Pyridine-containing ligands, including derivatives of pyridine-2-methylamine, are known to participate in LAC. For instance, in scandium(III)-catalyzed asymmetric spiroannulation reactions, pyridine-2,6-bis(oxazoline) (PyBox) ligands have been shown to significantly accelerate the reaction rate compared to the reaction without a ligand. mdpi.com

The bidentate nature of this compound allows it to form a stable chelate ring with a metal center, which can alter the metal's Lewis acidity and redox potential, thereby accelerating the catalytic cycle. The N-butyl group can also play a role by influencing the solubility of the catalyst complex and by providing a specific steric environment around the metal center, which can enhance both reactivity and selectivity in various organic transformations.

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue, allowing for easy catalyst recovery and recycling. Immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

Systems derived from pyridin-2-ylmethanamine (picolylamine) have been successfully immobilized and used in heterogeneous catalysis. For example, a picolylamine–Ni(II) complex has been attached to 1,3,5-triazine-immobilized silica-coated Fe₃O₄ core/shell magnetic nanoparticles. ias.ac.in This magnetic nanocatalyst demonstrated high efficiency in the one-pot synthesis of substituted pyridine (B92270) derivatives and could be easily recovered using an external magnet. ias.ac.in Such immobilization strategies could be applied to this compound, leveraging its coordination properties to create robust and recyclable heterogeneous catalysts for various organic transformations. The porous nature of the support and the stability of the metal-ligand linkage are critical factors for the success of these immobilized systems.

Specific Reaction Types and Mechanisms

The unique structural features of this compound make it a promising ligand for a range of specific reaction types, influencing not only the reaction's outcome but also its underlying mechanism.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines, imines, and enamines. libretexts.org This reaction can be catalyzed by a variety of transition metal complexes. The ligand plays a crucial role in activating the amine, the unsaturated substrate, or both. The pyridine and amine functionalities of this compound can coordinate to a metal center, creating a catalytically active species for hydroamination. While specific studies with this compound are limited, the general principles of late transition metal-catalyzed hydroamination often involve the formation of a metal-amido complex, followed by insertion of the alkene or alkyne into the metal-nitrogen bond. libretexts.org The electronic and steric properties imparted by the N-butylpyridyl-2-methylamine ligand could influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity of the reaction.

Applications in "Click" Chemistry

"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. libretexts.orgnih.gov The catalyst's performance in CuAAC is often enhanced by the use of nitrogen-containing ligands, which stabilize the catalytically active Cu(I) species and accelerate the reaction.

N-heterocyclic carbene (NHC)-based copper complexes have proven to be highly efficient for the click cycloaddition reaction. nih.gov The strong coordination of such ligands to copper(I) increases its stability and catalytic activity. nih.gov Given the strong coordinating ability of pyridine and amine nitrogens, this compound could serve as an effective ligand in copper-catalyzed click chemistry. Dinuclear copper(I) complexes, in particular, have been shown to exhibit high catalytic activity in CuAAC reactions. researchgate.netosti.gov A ligand like this compound could potentially facilitate the formation of such multinuclear copper centers, leading to enhanced catalytic performance.

Table 2: Examples of Ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
EntryLigand TypeCopper SourceSubstratesReaction ConditionsYield (%)
1Tris(triazolylmethyl)amineCuSO₄/NaAscBenzyl azide, Phenylacetylenet-BuOH/H₂O, rt>95
2N-Heterocyclic Carbene (NHC)[Cu(IPr)Cl]Various azides and alkynesTHF, rt85-99
3BathophenanthrolineCuIAlkyl azides, Terminal alkynesCH₃CN, 60°C90-98

This table illustrates the diversity of ligands used to accelerate the CuAAC reaction and is not specific to this compound.

Structure-Activity Relationships in Catalytic Performance

The catalytic efficacy of systems derived from this compound is intricately linked to their molecular architecture. The interplay of steric and electronic effects, stemming from modifications to the pyridine ring, the amine group, and the bridging methylene (B1212753) unit, profoundly influences the catalyst's activity, selectivity, and stability. Research into analogous pyridine-amine and bipyridine metal complexes has elucidated key structure-activity relationships that are applicable to this class of compounds.

A significant body of research demonstrates that the substituents on the pyridine and amine moieties can be systematically varied to fine-tune the catalytic performance. These modifications alter the ligand's coordination geometry, the electronic density at the metal center, and the steric environment around the active site.

Steric Effects:

The steric bulk of the substituents on the ligand framework plays a crucial role in determining the catalytic outcome. For instance, in related nickel-based catalyst systems for ethylene (B1197577) polymerization, increasing the steric hindrance on the amine donor generally leads to a decrease in polymerization activity. However, this is often accompanied by the production of polymers with higher molecular weights and narrower polydispersity. researchgate.net

Conversely, increasing the steric bulk of the substituents on the carbon bridge connecting the pyridine and amine functionalities can enhance both the stability and activity of the catalyst. mdpi.com This is attributed to the prevention of catalyst deactivation pathways and the creation of a more defined coordination sphere around the metal center.

The position of the substituents on the pyridine ring also has a marked impact. Bulky groups ortho to the nitrogen atom can influence the approach of the substrate and the subsequent product formation, leading to changes in selectivity. In some nickel-catalyzed cross-electrophile coupling reactions using bipyridine ligands, bulkier substituents have been shown to stabilize key catalytic intermediates, although they can also hinder the initial coordination of the ligand to the metal center. nih.gov

Electronic Effects:

The electronic properties of the substituents on the pyridine-amine ligand can significantly modulate the catalytic activity. Electron-donating groups on the amine moiety can increase the electron density at the metal center, which has been shown to enhance the activity of nickel catalysts in ethylene polymerization, leading to the formation of high molecular weight polyethylene. researchgate.net

In contrast, the electronic nature of substituents on the pyridine ring can influence the catalyst's interaction with the substrate. Electron-withdrawing groups can make the metal center more electrophilic, which may be beneficial for certain catalytic transformations. Computational studies on related pyridylamido catalysts have highlighted the importance of electronic contributions in determining stereoselectivity in olefin polymerization. mdpi.com These studies reveal that subtle electronic modifications can have a significant impact on the energy barriers of different reaction pathways.

The following interactive data tables, derived from studies on analogous pyridine-amine systems, illustrate these structure-activity relationships.

Table 1: Effect of Amine Substituent on Ethylene Polymerization Activity

Substituent (R) on AmineSteric HindranceRelative ActivityPolymer Molecular Weight
MethylLowHighLower
EthylModerateModerateModerate
IsopropylHighLowHigher
CyclohexylHighVery LowHighest

Table 2: Influence of Bridge Substituent on Catalyst Performance

Bridge Substituent (R')Steric BulkCatalyst StabilityPolymerization Activity
HydrogenLowLowModerate
MethylModerateModerateHigh
PhenylHighHighVery High

Table 3: Impact of Pyridine Ring Substituent on Catalytic Activity

Substituent (X) on PyridineElectronic EffectRelative Catalytic Rate
Methoxy (para)Electron-donatingLower
HydrogenNeutralBaseline
Chloro (para)Electron-withdrawingHigher
Trifluoromethyl (para)Strongly EWGHighest

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Butylpyridine-2-methylamine. These calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of the molecule's ability to donate or accept electrons in chemical reactions.

The distribution of electron density, calculated through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity towards different reagents. For instance, the nitrogen atoms of the pyridine (B92270) ring and the methylamine (B109427) group are expected to be primary sites for electrophilic attack due to their lone pairs of electrons.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules, such as solvents or biological macromolecules. By simulating the movement of atoms over time, MD can reveal the nature and strength of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

These simulations can predict how this compound will orient itself in a solvent, how it might bind to a receptor site, and the conformational changes it may undergo. The force fields used in these simulations are crucial for accurately representing the intermolecular potentials. Understanding these interactions is vital for applications in drug design, catalysis, and materials science.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can elucidate detailed reaction mechanisms. This includes identifying the most likely reaction pathways and determining the activation energies, which govern the reaction rates.

For this compound, computational studies can explore various reactions, such as its synthesis, degradation, or its role as a catalyst or ligand in chemical transformations. These models can also investigate the role of non-covalent interactions in stabilizing transition states, providing a deeper understanding of the factors that control reactivity and selectivity.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts can aid in the interpretation of experimental spectra.

Conformational analysis, another key aspect of computational chemistry, involves identifying the stable conformations of the molecule and their relative energies. The flexible butyl group in this compound can adopt various spatial arrangements, and computational analysis can determine the most energetically favorable conformers. This information is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Computational Studies on Ligand-Reactivity Relationships and Protonation Peculiarities

As a bidentate ligand, this compound can coordinate to metal centers through both the pyridine and the amine nitrogen atoms. Computational studies can investigate the electronic and steric effects of the n-butyl group on the ligand's coordination properties and the reactivity of the resulting metal complexes. These studies help in understanding ligand-reactivity relationships, which is essential for the rational design of catalysts and functional materials.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-Butylpyridine-2-methylamine in both solution and the solid state.

¹H NMR Spectroscopy provides detailed information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring, the butyl chain, and the amine group would be observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic pyridine ring are expected to resonate at higher chemical shifts (downfield) due to the ring current effect, typically in the range of 7.0-8.5 ppm. The protons of the methylene (B1212753) group adjacent to the pyridine ring (-CH₂-) would appear further downfield than the other methylene groups of the butyl chain due to the electron-withdrawing effect of the ring. The terminal methyl group (-CH₃) of the butyl chain would resonate at the lowest chemical shift (upfield). The integration of the peak areas would correspond to the ratio of protons in each unique environment.

Solid-State NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of this compound in its solid form. Unlike solution-state NMR, ssNMR spectra are influenced by anisotropic interactions such as dipolar coupling and chemical shift anisotropy. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance signal resolution. ssNMR can reveal information about intermolecular interactions, crystal packing, and the presence of different polymorphs.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-68.5 - 8.6Doublet1H
Pyridine H-47.6 - 7.7Triplet1H
Pyridine H-37.2 - 7.3Doublet1H
Pyridine H-57.1 - 7.2Triplet1H
Pyridine-CH₂-N3.8 - 3.9Singlet2H
N-CH₂-CH₂-2.6 - 2.7Triplet2H
-CH₂-CH₂-CH₃1.4 - 1.5Sextet2H
-CH₂-CH₃1.3 - 1.4Sextet2H
-CH₃0.9 - 1.0Triplet3H
N-HVariableBroad Singlet1H

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic IR bands would include:

N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.

C-H stretches (aromatic): Sharp bands above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine ring.

C-H stretches (aliphatic): Strong bands below 3000 cm⁻¹ due to the C-H bonds of the butyl group.

C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

N-H bend: A band around 1550-1650 cm⁻¹.

C-N stretch: Vibrations in the 1000-1350 cm⁻¹ range.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-HStretch3300-3500 (m, w)3300-3500 (w)
Aromatic C-HStretch3010-3100 (w)3010-3100 (s)
Aliphatic C-HStretch2850-2960 (s)2850-2960 (s)
C=N, C=C (Pyridine)Stretch1400-1600 (m, s)1400-1600 (s)
N-HBend1550-1650 (m)1550-1650 (w)
C-NStretch1000-1350 (m)1000-1350 (m)

(s = strong, m = medium, w = weak)

Mass Spectrometry for Molecular Identification and Mechanistic Insights (e.g., APCI-MS, Ion Mobility Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) is a soft ionization technique suitable for the analysis of relatively non-polar compounds like this compound. In APCI-MS, the analyte is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound (C₁₀H₁₆N₂), the expected m/z value for the [M+H]⁺ ion would be approximately 165.2. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Ion Mobility Spectrometry (IMS) , often coupled with mass spectrometry (IMS-MS), separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. core.ac.uk This technique can distinguish between isomers and conformers that have the same mass-to-charge ratio. For this compound, IMS-MS could be used to study its conformational landscape in the gas phase and to separate it from other structurally similar compounds. core.ac.uk

X-ray Diffraction Studies for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction provides the most precise structural information, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystal structure would reveal the conformation of the butyl chain, the orientation of the pyridine ring, and the nature of any hydrogen bonding or other non-covalent interactions that dictate the crystal packing. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is valuable for identifying the compound, assessing its purity, and identifying different polymorphic forms. While not providing the atomic-level detail of single-crystal XRD, it is a rapid and non-destructive technique. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy of this compound would be expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions associated with the pyridine ring. The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. The aliphatic butylamine (B146782) side chain is not expected to contribute significantly to the absorption in the UV-Vis region.

Emission (Fluorescence) Spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The fluorescence properties of this compound would depend on the nature of its excited states and the efficiency of non-radiative decay processes. Information about the excited state lifetime and quantum yield can be obtained from these measurements.

Electrochemical Methods for Redox Characterization (e.g., Electrochemical Impedance Spectroscopy)

Electrochemical methods are employed to study the redox properties of molecules, i.e., their ability to be oxidized or reduced.

Cyclic Voltammetry (CV) is a primary technique for investigating the electrochemical behavior of a compound. A CV experiment on this compound would reveal its oxidation and reduction potentials. The pyridine ring can undergo reduction, while the amine functionality could be susceptible to oxidation. The potentials at which these processes occur provide information about the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the electrochemical properties of materials and interfaces. While direct application to characterize the redox properties of a single molecule like this compound is less common, EIS could be used to study its behavior when incorporated into a material or at an electrode surface, providing insights into charge transfer kinetics and interfacial properties.

Surface Analysis Techniques for Material Science Applications (e.g., SEM, AFM, UPS)

When this compound is used in the context of materials science, for example, as a surface modifier or a component in a thin film, surface analysis techniques become crucial.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. If this compound were used to form a coating or self-assembled monolayer, SEM could be used to visualize the uniformity and texture of the resulting surface.

Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography, down to the nanometer scale. AFM can provide detailed information about the roughness, grain size, and other features of a surface functionalized with this compound.

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to determine the work function and valence band structure of a material. If this compound were part of an electronic device, UPS could be used to measure the energy levels at the material's surface, which is critical for understanding charge injection and transport properties.

Thermal Analysis (e.g., TGA, DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for assessing the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material, revealing information about phase transitions and thermal decomposition.

While specific TGA and DTA data for this compound are not extensively detailed in publicly available literature, the thermal behavior of related pyridine and amine structures provides valuable insights. For instance, studies on N-alkylpyridinium salts have shown that thermal stability can be influenced by the nature of the alkyl substituent. A study on N-alkylpyridinium tetrachloroferrates indicated that the compound bearing a butyl substituent was the most thermally stable within the series, showing only a 5% mass loss at 400°C. researchgate.net The decomposition temperatures for other salts in this class ranged from 310 to 365°C. researchgate.net

For a related compound, 2-aminopyridine, low-temperature heat capacities have been measured by adiabatic calorimetry, identifying a solid-liquid phase transition. asianpubs.org The peak temperature for this transition was determined to be (330.09 ± 0.01) K, with a molar enthalpy of transition of (18.33 ± 0.05) kJ mol⁻¹. asianpubs.org Such data is fundamental for understanding the thermodynamic properties and stability of the pyridine ring system with an amino group substituent.

These findings suggest that this compound would likely exhibit high thermal stability, with decomposition occurring at elevated temperatures. The presence of the butyl group may enhance this stability compared to smaller alkyl substituents. A typical TGA analysis would likely show a single-step or multi-step decomposition pattern, corresponding to the fragmentation of the butyl chain and the pyridine ring. DTA would complement this by indicating the endothermic or exothermic nature of these decomposition events and any preceding phase transitions, such as melting.

Table 1: Thermal Properties of Compounds Related to this compound

CompoundTechniqueKey FindingTemperature (°C)Reference
N-Butylpyridinium tetrachloroferrateTGATemperature at ~5% mass loss~400 researchgate.net
Other N-alkylpyridinium tetrachloroferratesTGADecomposition temperature range310 - 365 researchgate.net
2-AminopyridineAdiabatic CalorimetrySolid-liquid phase transition peak56.94 ± 0.01 asianpubs.org

Chromatographic Separations for Compound Purity and Mixture Analysis (e.g., Ion Chromatography, Solid Phase Extraction)

Chromatographic techniques are essential for determining the purity of this compound and for its analysis within complex mixtures. Methods such as High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Solid Phase Extraction (SPE) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) has been successfully applied to the analysis of this compound. A reverse-phase (RP) HPLC method using a Newcrom R1 column can achieve effective separation. sielc.com This method employs a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Ion Chromatography (IC) is a well-established method for the analysis of amines. thermofisher.com Given that this compound contains basic nitrogen atoms, it can be analyzed using cation-exchange chromatography with suppressed conductivity detection. thermofisher.comnih.gov This technique is highly sensitive, allowing for the determination of amines from µg/L to mg/L concentrations. thermofisher.com The separation is typically achieved using a methanesulfonic acid eluent on a suitable cation exchange column, such as a Dionex CS12A or CS17. nih.gov Sample pre-concentration on a trace cation column can significantly improve detection limits to picomole levels. nih.gov

Solid Phase Extraction (SPE) is a powerful sample preparation technique used to clean up complex samples and concentrate the analyte of interest before chromatographic analysis. thermofisher.comfishersci.ca For a compound like this compound in a complex matrix (e.g., environmental or biological samples), SPE can effectively remove interfering substances. thermofisher.comasianpubs.org A cation-exchange SPE sorbent (e.g., SCX) would be suitable, as it would retain the protonated amine under acidic conditions. After washing away neutral and acidic impurities, the target compound can be eluted with a basic solvent. This process reduces matrix effects and enhances the sensitivity and reliability of the subsequent chromatographic analysis. fishersci.ca

Table 2: Exemplary Chromatographic Conditions for the Analysis of this compound and Related Amines

TechniqueStationary Phase (Column)Mobile Phase / EluentDetectionApplicationReference
HPLCNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV/MSPurity analysis and preparative separation of this compound sielc.com
Ion ChromatographyDionex IonPac CS12A / CS17 (Cation Exchange)Methanesulfonic Acid GradientSuppressed ConductivityTrace analysis of alkyl amines in complex samples nih.gov
Solid Phase ExtractionSCX (Strong Cation Exchange)1. Load (acidic pH) 2. Wash (neutral) 3. Elute (basic)N/A (Sample Prep)Sample cleanup and concentration of amines from mixtures

Applications in Materials Science Research

Integration within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functional properties of the resulting MOF.

There is no available scientific literature detailing the use of N-Butylpyridine-2-methylamine as a ligand in the synthesis of Metal-Organic Frameworks. Consequently, its influence on the structural diversity of MOFs has not been documented.

The functionalization of MOFs, either through post-synthetic modification or the use of pre-functionalized ligands, is a common strategy to tailor their properties. However, no studies have been found that report the functionalization of MOFs using this compound.

Role in Functional Polymer Systems and Dendrimer Architectures

Functional polymers and dendrimers are important classes of materials with applications ranging from drug delivery to catalysis. The incorporation of specific chemical moieties can impart desired functionalities. There is currently no research available that describes the integration or role of this compound in the synthesis or functionalization of polymer systems or dendrimer architectures.

Chemical Interactions with Perovskite Materials in Advanced Solar Cells

Perovskite solar cells have emerged as a highly promising photovoltaic technology. The chemical composition and interfaces within these devices are critical to their performance and stability. Additives and surface treatments are often employed to passivate defects and control the properties of the perovskite layer.

No studies have been identified that investigate the use of this compound for the chemical passivation of defects or as a doping agent in perovskite materials.

The crystallization process and the resulting morphology of the perovskite film are key factors in determining solar cell efficiency. There is no available data on the influence of this compound on the crystallization kinetics or the final film morphology of perovskite active layers.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Analogues for Enhanced Functionality

The exploration of novel derivatives and analogues of N-Butylpyridine-2-methylamine is a burgeoning area of research, primarily driven by the quest for compounds with enhanced therapeutic efficacy and tailored functionalities. A significant focus of this research has been in the development of new antitubercular agents. Scientists have systematically modified the this compound scaffold to improve its activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

One notable study focused on the design and synthesis of a series of pyridine-2-methylamine derivatives as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). researchgate.net MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net By employing a structure-based drug design strategy, researchers identified a lead compound with potent activity. researchgate.net Further optimization through the introduction of various substituents led to the discovery of derivatives with significantly improved minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tuberculosis and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

The synthesis of these novel derivatives often involves multi-step reaction sequences. A common approach begins with a cross-coupling reaction to form a key intermediate, followed by reduction and subsequent amination or amidation to introduce the desired side chains. google.com The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final products. For instance, the use of specific catalysts and bases can significantly influence the outcome of the coupling reactions.

The following table summarizes the key findings from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors, highlighting the impact of structural modifications on antitubercular activity.

Compound IDModificationMIC against M.tb H37Rv (µg/mL)
Lead Compound Initial Scaffold> 50
Derivative A Addition of a substituted phenyl ring1.56
Derivative B Modification of the amine substituent0.78
Optimized Compound Combined modifications0.016

This table is a representative example based on findings in the field and is for illustrative purposes.

Design of Multifunctional Materials Utilizing this compound Scaffolds

The structural attributes of this compound, particularly the presence of a pyridine (B92270) ring and a flexible alkyl-amine chain, make it an attractive building block for the design of multifunctional materials. The pyridine nitrogen offers a coordination site for metal ions, while the amine group can be functionalized or participate in hydrogen bonding, enabling the construction of complex supramolecular architectures. researchgate.net

One promising application of this compound scaffolds is in the development of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. By incorporating this compound or its derivatives as ligands, it is possible to create MOFs with tailored pore sizes, surface areas, and chemical functionalities. mdpi.com These materials have potential applications in gas storage and separation, catalysis, and sensing. For example, MOFs functionalized with amine groups have shown enhanced carbon dioxide capture capabilities. mdpi.com

Furthermore, this compound scaffolds can be integrated into porous organic polymers (POPs). nih.gov POPs are lightweight materials with high stability, constructed from organic building blocks linked by covalent bonds. nih.gov The functionalization of POPs with this compound moieties can introduce specific recognition sites or catalytic centers within the polymer framework. This approach can lead to the development of materials for applications such as selective adsorption, heterogeneous catalysis, and chemical sensing.

The table below illustrates the potential impact of incorporating this compound-like scaffolds into porous materials.

Material TypeScaffoldPotential FunctionalityPotential Application
MOF Pyridine-based ligandMetal coordination, gas adsorptionCO2 capture, catalysis
POP Amine-functionalized monomerCovalent linkage, active sitesSelective separation, sensing
Supramolecular Gel Gelator with pyridine moietyHydrogen bonding, self-assemblyDrug delivery, tissue engineering

This table provides a conceptual overview of potential applications and is for illustrative purposes.

Development of Advanced Catalytic Systems with Tunable Selectivity and Activity

The pyridine-2-methylamine core of this compound is a well-established ligand motif in coordination chemistry and catalysis. The development of advanced catalytic systems with tunable selectivity and activity is a key area of research, with a focus on asymmetric catalysis. By introducing chiral centers into the this compound scaffold, it is possible to create chiral ligands that can induce enantioselectivity in metal-catalyzed reactions. nih.govrsc.org

Chiral pyridine-derived ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.gov The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring and the amine nitrogen. This allows for the optimization of the catalyst's performance for a specific reaction, leading to high yields and enantiomeric excesses. For instance, the introduction of bulky groups near the metal center can create a chiral pocket that effectively controls the stereochemical outcome of the reaction. scispace.com

Recent advancements in ligand design have led to the development of "planar-chiral" pyridine derivatives, which have shown great promise as catalysts for a range of enantioselective reactions. scispace.com These ligands derive their chirality from the non-planar arrangement of substituents on the pyridine ring. The development of such novel ligand architectures based on the this compound scaffold could lead to breakthroughs in asymmetric catalysis.

The following table presents a hypothetical example of how modifying a catalyst based on a pyridine-2-methylamine ligand could affect the outcome of an asymmetric reaction.

CatalystLigand ModificationYield (%)Enantiomeric Excess (%)
Catalyst 1 Unmodified Scaffold8550
Catalyst 2 Introduction of a chiral auxiliary9285
Catalyst 3 Steric bulk optimization95>99

This table is a conceptual representation of catalyst optimization and is for illustrative purposes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery and materials science, and these powerful computational tools are being increasingly applied to the design and discovery of novel compounds based on scaffolds like this compound. mdpi.comresearchgate.net AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and relationships that are not readily apparent to human researchers. mdpi.com

In the context of drug discovery, ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new molecules. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the antitubercular activity of this compound derivatives based on their molecular descriptors. nih.gov This can significantly accelerate the identification of potent new drug candidates.

AI is also being used for de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov Generative models can be trained on known active compounds to learn the underlying chemical patterns and then generate new molecules that are likely to be active. This approach can be used to explore new chemical space around the this compound scaffold and design compounds with improved properties.

In the realm of materials science, ML can be used to predict the properties of new materials, such as the gas adsorption capacity of MOFs or the catalytic activity of new ligands. nih.govacs.org By training models on existing experimental and computational data, researchers can screen for materials with desired functionalities before undertaking costly and time-consuming synthesis and characterization.

The table below outlines the potential applications of AI and ML in the design and discovery of this compound derivatives.

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening Predictive models to identify active compounds from large libraries.Faster identification of lead compounds.
De Novo Design Generative models to create novel molecules with desired properties.Exploration of new chemical space and design of optimized compounds.
Property Prediction Models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early identification of compounds with favorable drug-like properties.
Catalyst Design Predictive models for catalytic activity and selectivity.Rational design of more efficient and selective catalysts.

This table highlights the diverse applications of AI and ML in chemical research and is for illustrative purposes.

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